9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene
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Overview
Description
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is a compound belonging to the class of anthracene derivatives. Anthracene and its derivatives have been widely studied due to their unique photophysical properties, making them valuable in various applications such as organic light-emitting diodes (OLEDs), fluorescent probes, and organic scintillators .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed by reacting 9-bromoanthracene with 4-phenylnaphthalen-1-ylboronic acid in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene . The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes using high-efficiency reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives or reduction to form dihydroanthracene derivatives.
Common Reagents and Conditions
Substitution: Reagents such as organolithium or Grignard reagents are commonly used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of various substituted anthracene derivatives.
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Scientific Research Applications
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging and diagnostic purposes.
Medicine: Investigated for potential use in photodynamic therapy due to its photophysical properties.
Industry: Utilized in the production of OLEDs and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is primarily related to its photophysical properties. Upon absorption of light, the compound undergoes electronic excitation, leading to fluorescence or phosphorescence. This property is exploited in various applications, such as OLEDs and fluorescent probes. The molecular targets and pathways involved include interactions with specific wavelengths of light and subsequent energy transfer processes .
Comparison with Similar Compounds
Similar Compounds
- 9-Phenyl-10-(4-phenylnaphthalen-1-yl)anthracene
- 9,10-Diphenylanthracene
- 9,10-Bis(phenylethynyl)anthracene
Uniqueness
9-Bromo-10-(4-phenylnaphthalen-1-yl)anthracene is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile building block for synthesizing a wide range of derivatives with tailored properties .
Properties
Molecular Formula |
C30H19Br |
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Molecular Weight |
459.4 g/mol |
IUPAC Name |
9-bromo-10-(4-phenylnaphthalen-1-yl)anthracene |
InChI |
InChI=1S/C30H19Br/c31-30-27-16-8-6-14-24(27)29(25-15-7-9-17-28(25)30)26-19-18-21(20-10-2-1-3-11-20)22-12-4-5-13-23(22)26/h1-19H |
InChI Key |
KMWFBACYWZZLSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C3=CC=CC=C32)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br |
Origin of Product |
United States |
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